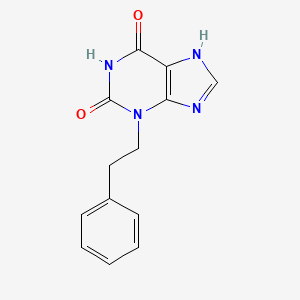
3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as PEPD, is a purine derivative that has been of interest to the scientific community due to its potential therapeutic applications. This molecule has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is not yet fully understood, but it is believed to act on several different pathways. This compound has been found to inhibit the activity of enzymes such as xanthine oxidase and cyclooxygenase-2, which are involved in the production of reactive oxygen species and inflammation. This compound has also been found to modulate the activity of ion channels and receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and modulation of ion channels and receptors, this compound has been found to have antioxidant and anti-inflammatory effects. This compound has also been found to increase the production of nitric oxide, which contributes to its vasodilatory effects.
実験室実験の利点と制限
One advantage of using 3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its relatively low toxicity compared to other compounds that have similar effects. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several areas of research that could be explored further with regards to 3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. One future direction could be to investigate the potential of this compound as a therapeutic agent in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Another future direction could be to explore the potential of this compound in combination with other compounds, to see if its effects can be enhanced. Additionally, further research could be done to elucidate the exact mechanisms of action of this compound, which could provide insights into its potential therapeutic applications.
合成法
3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a variety of methods, including the reaction between 2,6-dioxopurine and phenethylamine, or the reaction between 2,6-dioxopurine and phenylacetic acid. The synthesis process involves several steps, including purification and characterization of the final product.
科学的研究の応用
3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential therapeutic applications in a range of areas, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation. In neurodegenerative disease research, this compound has been found to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, this compound has been found to have vasodilatory effects and may be useful in the treatment of hypertension.
特性
IUPAC Name |
3-(2-phenylethyl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12-10-11(15-8-14-10)17(13(19)16-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGXLQKHTDLHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5736231.png)
![4-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)
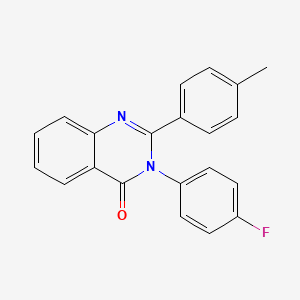
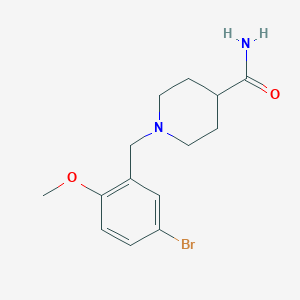
![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)

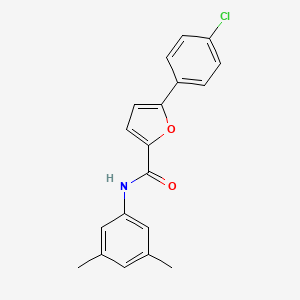
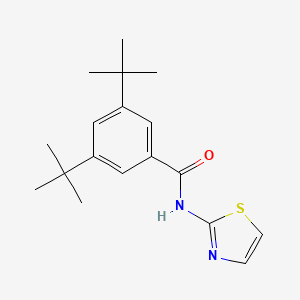
![2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)
